4-[[(4-Tert-butyl-1,3-thiazole-5-carbonyl)-methylamino]methyl]benzoic acid
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Overview
Description
4-[[(4-Tert-butyl-1,3-thiazole-5-carbonyl)-methylamino]methyl]benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(4-Tert-butyl-1,3-thiazole-5-carbonyl)-methylamino]methyl]benzoic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Coupling with Benzoic Acid: The final step involves coupling the thiazole derivative with benzoic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[[(4-Tert-butyl-1,3-thiazole-5-carbonyl)-methylamino]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
4-[[(4-Tert-butyl-1,3-thiazole-5-carbonyl)-methylamino]methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[[(4-Tert-butyl-1,3-thiazole-5-carbonyl)-methylamino]methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole ring and benzoic acid moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
4-[[(4-Methyl-1,3-thiazole-5-carbonyl)-methylamino]methyl]benzoic acid: Similar structure but with a methyl group instead of a tert-butyl group.
4-[[(4-Ethyl-1,3-thiazole-5-carbonyl)-methylamino]methyl]benzoic acid: Similar structure but with an ethyl group instead of a tert-butyl group.
Uniqueness
The presence of the tert-butyl group in 4-[[(4-Tert-butyl-1,3-thiazole-5-carbonyl)-methylamino]methyl]benzoic acid imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its methyl and ethyl analogs, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
4-[[(4-tert-butyl-1,3-thiazole-5-carbonyl)-methylamino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-17(2,3)14-13(23-10-18-14)15(20)19(4)9-11-5-7-12(8-6-11)16(21)22/h5-8,10H,9H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELTWLOTUXFLTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(SC=N1)C(=O)N(C)CC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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